Perillyl alcohol

Vue d'ensemble

Description

- On le trouve dans les huiles essentielles de diverses plantes, notamment la lavande, la citronnelle, la sauge et la menthe poivrée .

- L'alcool de pérylle a des applications dans la fabrication, les produits ménagers et la médecine.

Alcool de pérylle: ) est dérivé de la voie du mévalonate dans les plantes.

Méthodes De Préparation

Voies de synthèse: L'alcool de pérylle est synthétisé à partir de son précurseur, , qui est également présent naturellement. Le limonène est formé à partir du pyrophosphate de géranyle dans la voie du mévalonate.

Conditions de réaction: La conversion du limonène en alcool de pérylle implique une hydroxylation par des enzymes appartenant à la superfamille du cytochrome P450.

Production industrielle: Bien qu'il puisse être extrait de sources naturelles, les méthodes de production industrielle peuvent impliquer une synthèse chimique ou une fermentation microbienne.

Analyse Des Réactions Chimiques

Réactions: L'alcool de pérylle peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs courants: Les réactifs spécifiques dépendent du type de réaction. Par exemple, l'oxydation peut impliquer des peracides, tandis que la réduction peut utiliser des hydrures métalliques.

Principaux produits: Les produits formés dépendent des conditions de réaction. Par exemple, l'oxydation peut produire du périllaldéhyde ou de l'acide périllique.

Applications de la recherche scientifique

Activité antitumorale: Des études en laboratoire et sur les animaux suggèrent que l'alcool de pérylle présente des effets antitumoraux.

Effets in vitro: Il diminue la production de facteurs de croissance pro-angiogéniques comme le VEGF et l'interleukine-8 (IL-8).

Utilisation clinique: Utilisation à des fins d'investigation en chimioprévention et en thérapie anticancéreuse.

Mécanisme d'action

Induction de l'apoptose: L'alcool de pérylle induit l'apoptose (mort cellulaire) dans les cellules tumorales sans affecter les cellules normales.

Cibles moléculaires: Il cible probablement des voies spécifiques impliquées dans la croissance et la survie tumorale.

Applications De Recherche Scientifique

Mécanisme D'action

Apoptosis Induction: Perillyl alcohol induces apoptosis (cell death) in tumor cells without affecting normal cells.

Molecular Targets: It likely targets specific pathways involved in tumor growth and survival.

Comparaison Avec Des Composés Similaires

Unicité: Les propriétés uniques de l'alcool de pérylle résident dans son origine naturelle, ses effets antitumoraux et ses interactions moléculaires spécifiques.

Composés similaires: Bien que l'alcool de pérylle se démarque, des composés apparentés comprennent le limonène (son précurseur) et le périllaldéhyde.

Activité Biologique

Perillyl alcohol (POH) is a naturally occurring monoterpene with significant biological activity, particularly in cancer research. Derived from the oxidation of limonene, POH has garnered attention for its potential therapeutic effects against various malignancies. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and preclinical findings.

This compound exhibits multiple mechanisms that contribute to its anticancer properties:

- Inhibition of Ras Protein Prenylation : POH inhibits the isoprenylation of Ras proteins, which are crucial in cell signaling pathways related to growth and differentiation. This inhibition disrupts oncogenic signaling, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : POH has been shown to induce apoptosis in cancer cells by regulating pro-apoptotic and anti-apoptotic proteins. It upregulates Bax while downregulating Bcl-2, promoting programmed cell death .

- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell division .

- Regulation of Signaling Pathways : POH affects several key signaling pathways, including the AKT and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer .

Clinical Studies

Clinical trials have investigated the safety and efficacy of this compound in cancer treatment:

- Phase I Trials : A phase I trial assessed the pharmacokinetics and maximum tolerated dose of POH in patients with advanced malignancies. Patients received varying doses (800 mg/m² to 2400 mg/m²), with gastrointestinal side effects being the primary toxicity observed. Notably, some patients exhibited a partial response to treatment .

- Intranasal Administration : Recent studies have explored intranasal delivery of POH for treating temozolomide-resistant gliomas. This method showed improved tolerability compared to oral administration, with evidence of cytotoxic effects on glioma cells .

- Topical Application : In animal models, topical application of POH resulted in a significant reduction in melanoma incidence and delayed tumor formation .

Preclinical Findings

Preclinical studies provide insights into the biological activity of POH:

- Antitumor Activity : In vitro studies demonstrate that POH inhibits the growth of various cancer cell lines, including breast, pancreatic, and colorectal cancers. The compound has shown effectiveness against drug-resistant cancer cells as well .

- Metabolism : Research indicates that POH is metabolized into several active metabolites, including perillic acid and dihydroperillic acid. These metabolites also contribute to its anticancer effects and are primarily excreted through urine .

Data Summary

The following table summarizes key findings from clinical and preclinical studies on this compound:

Propriétés

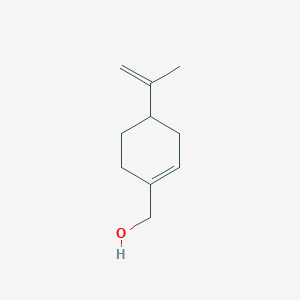

IUPAC Name |

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052180 | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.963 | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-59-4 | |

| Record name | Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is perillyl alcohol and what are its potential medical applications?

A1: this compound is a naturally occurring monoterpene found in various plants, including lavender, cherries, and mint. It has garnered significant interest in the field of medicine, particularly for its potential anticancer properties. []

Q2: How does this compound exert its anticancer effects?

A2: While the exact mechanisms are still under investigation, this compound appears to target multiple cellular pathways involved in cancer development and progression.

Q3: Is the anticancer activity of this compound specific to certain types of cancer cells?

A3: Studies show that this compound exhibits differential sensitivity towards various cancer cell types. For example, it demonstrates greater efficacy against pancreatic adenocarcinoma cells compared to non-malignant pancreatic ductal cells. [] This selective action might be attributed to the preferential stimulation of Bak-induced apoptosis in malignant cells. []

Q4: Does this compound affect the activity of H-Ras and K-Ras differently?

A4: Interestingly, research indicates that this compound preferentially inhibits the farnesylation of H-Ras over K-Ras in pancreatic cells. [] While it effectively reduces H-Ras farnesylation and downstream MAP kinase phosphorylation, it does not significantly impact K-Ras farnesylation or its associated signaling. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol.

Q6: What spectroscopic data are available to characterize this compound?

A6: Several spectroscopic techniques have been employed to characterize this compound, including 1H-NMR and MS spectroscopy. [] These techniques provide information about the compound's structure and purity.

Q7: Are there studies on the stability of this compound in different formulations?

A7: Yes, research has been conducted to evaluate the stability of this compound in various formulations. For example, a study investigating its incorporation into poly(lactide-co-glycolide) nanoparticles found that the drug remained stable during the nanoparticle production process. []

Q8: What are the pharmacokinetic properties of this compound?

A8: Pharmacokinetic studies in rats have shown that this compound administered intravenously is rapidly metabolized, with perillic acid identified as a major circulating metabolite. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Q9: What are the limitations of this compound's bioavailability and what strategies are being explored to improve its delivery?

A9: this compound's therapeutic efficacy can be limited by its poor bioavailability. To address this challenge, researchers are exploring various drug delivery strategies, including:

Q10: What about this compound's metabolism?

A10: In rats, this compound is metabolized to perillic acid via perillaldehyde as an intermediate. [] The glucuronic acid conjugate of perillic acid has been identified as the predominant metabolite in both urine and bile. []

Q11: Does the formulation of this compound affect its toxicity?

A12: The formulation of this compound may influence its toxicity profile. For instance, the soybean oil base used in some oral formulations might contribute to gastrointestinal side effects. []

Q12: What in vitro and in vivo models have been used to study the anticancer activity of this compound?

A12: Various in vitro and in vivo models have been employed to investigate the anticancer activity of this compound:

Q13: What analytical methods are used to detect and quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis detectors, is commonly used to quantify this compound in biological samples and pharmaceutical formulations. [, , ] Gas chromatography (GC) has also been employed for the analysis of this compound in plant extracts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.